m-Cresyl phenylacetate

Description

Contextualizing m-Cresyl Phenylacetate (B1230308) within Ester Chemistry and Aromatic Compounds

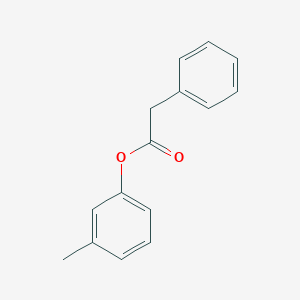

m-Cresyl phenylacetate, identified by the CAS number 122-27-0, is an organic compound that belongs to two significant classes in chemistry: esters and aromatic compounds. lookchem.comchemicalbook.comnih.gov Structurally, it is the ester formed from the reaction of m-cresol (B1676322) (a phenol) with phenylacetic acid (a carboxylic acid). lookchem.comroyalsocietypublishing.org This esterification process is a fundamental reaction in organic chemistry, resulting in the formation of an ester linkage (-COO-) and a molecule of water.

The compound's classification as an aromatic compound stems from the presence of two benzene (B151609) rings in its structure—one originating from the m-cresol moiety and the other from the phenylacetic acid moiety. nih.govchemspider.com Aromatic compounds are a major class of organic molecules defined by their cyclic, planar structure and a ring of resonance-stabilized, delocalized pi electrons. wikipedia.orgopenaccessjournals.comsolubilityofthings.com This arrangement confers significant stability and unique chemical reactivity, often leading to electrophilic aromatic substitution reactions rather than the addition reactions typical of non-aromatic unsaturated compounds. solubilityofthings.comhilarispublisher.com Aromatic compounds are central to organic chemistry, serving as foundational structures for a vast array of natural and synthetic products, including pharmaceuticals, polymers, and dyes. openaccessjournals.comijrar.org

This compound, with its molecular formula C₁₅H₁₄O₂, combines the structural features of both an ester and a bi-aromatic system, making it a subject of interest for its chemical properties and synthesis. nih.govchemspider.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (3-methylphenyl) 2-phenylacetate | nih.gov |

| CAS Number | 122-27-0 | lookchem.comnih.gov |

| Molecular Formula | C₁₅H₁₄O₂ | nih.govchemspider.com |

| Molecular Weight | 226.27 g/mol | nih.gov |

| Appearance | White powder (est.) | thegoodscentscompany.com |

| Boiling Point | 358.00 to 360.00 °C @ 760.00 mm Hg | lookchem.comthegoodscentscompany.com |

| Melting Point | 51.00 to 52.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Flash Point | 122.2 °C (251.96 °F) | lookchem.comfragranceu.com |

| Density | 1.108 g/cm³ | lookchem.com |

Research Significance and Scope of Investigation in Contemporary Chemical Science

The research significance of this compound extends across several areas of chemical science, primarily driven by its applications and its role as a model compound for fundamental chemical studies.

One of the primary areas of interest is its synthesis, particularly through esterification. Academic research has explored various catalytic systems to improve the efficiency and environmental friendliness of its production. Studies have detailed the liquid-phase esterification of phenylacetic acid with cresols (including m-cresol) using heterogeneous catalysts like metal cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-montmorillonite). royalsocietypublishing.orgresearchgate.netnih.govresearchgate.net These "green" catalysts are investigated for their reusability, low cost, and non-corrosive nature, offering an alternative to traditional acid catalysts like sulfuric acid. researchgate.net Research in this area focuses on optimizing reaction conditions such as reactant molar ratios, catalyst amount, and reaction time to maximize the yield of p-cresyl phenylacetate, a positional isomer of the meta- form. royalsocietypublishing.orgresearchgate.net

Further synthetic research has compared different heating methods, demonstrating that microwave irradiation can significantly accelerate the esterification of phenylacetic acid with p-cresol (B1678582) over H-β zeolite catalysts compared to conventional heating, achieving higher yields in shorter times. acs.org The kinetics of this reaction have also been modeled using frameworks like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model to understand the surface reaction mechanisms. acs.org

Beyond synthesis, this compound and its isomers are valuable in applied fields. They are recognized for their sensory properties and are used as fragrance ingredients in perfumes and cosmetics, imparting floral notes. lookchem.comfragranceu.comresearchgate.net The compound has also been investigated for potential antimicrobial properties, suggesting a role in the development of new antimicrobial agents. lookchem.com Its utility as a potential drug candidate in the pharmaceutical sector has also been noted, highlighting its importance across multiple industries. lookchem.com

Table 2: Spectroscopic Data for the Isomer p-Cresyl Phenylacetate

| Technique | Key Data Points (for p-Cresyl Phenylacetate) | Reference |

|---|---|---|

| FTIR (cm⁻¹) | 1742 (C=O, ester), 1506 (C-O stretching), 2925 (C-H stretching) | royalsocietypublishing.org |

| ¹H NMR (δ, ppm) | 2.33 (s, 3H, -CH₃), 3.85 (s, 2H, -CH₂-), 6.92 (d, 2H), 7.15 (d, 2H), 7.30–7.38 (m, 5H, Ar-H) | royalsocietypublishing.orgresearchgate.net |

| ¹³C NMR (δ, ppm) | 20.7, 40.8, 121.1, 127.2, 128.7, 129.3, 129.8, 133.6, 135.3, 148.6, 170.0 | royalsocietypublishing.orgresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-6-5-9-14(10-12)17-15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWZGOVODYFNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059538 | |

| Record name | Benzeneacetic acid, 3-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-27-0 | |

| Record name | 3-Methylphenyl benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tolyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Cresyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Cresyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Cresyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 3-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TOLYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96RS9TI44Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Catalysis in M Cresyl Phenylacetate Production

Esterification Reactions for m-Cresyl Phenylacetate (B1230308) Synthesis

The formation of m-cresyl phenylacetate involves the reaction of m-cresol (B1676322) with phenylacetic acid. This process, known as Fischer-Speier esterification, traditionally utilizes strong mineral acids like sulfuric acid as catalysts. However, these homogeneous catalysts present challenges related to corrosion, product separation, and environmental disposal. Consequently, research has shifted towards solid acid catalysts that are non-corrosive, reusable, and easily separable from the reaction mixture.

Heterogeneous catalysis offers a green alternative for ester synthesis. Among the various solid acid catalysts, modified nanoclays, particularly montmorillonite (B579905), have garnered significant attention due to their low cost, abundance, high surface area, and tunable acidity. researchgate.netroyalsocietypublishing.org

Montmorillonite is a layered aluminosilicate (B74896) clay mineral with the ability to exchange its native interlayer cations (like Na⁺ or Ca²⁺) with other metal cations. researchgate.net This ion exchange process can significantly enhance the clay's catalytic activity by increasing its surface acidity. researchgate.netresearchgate.net Detailed studies on the esterification of phenylacetic acid with cresols using these catalysts provide a framework for understanding the synthesis of this compound. Research has extensively used the reaction with p-cresol (B1678582) as a model system to explore the efficacy of various metal cation-exchanged montmorillonite nanoclays (Mⁿ⁺-mont). researchgate.netroyalsocietypublishing.orgsemanticscholar.org While the reaction with m-cresol is also feasible, it has been noted to result in a reduced yield compared to p-cresol, likely due to steric factors. royalsocietypublishing.org

Heterogeneous Catalysis in Esterification

Application of Metal Cation Exchanged Montmorillonite Nanoclays

Influence of Catalyst Type and Exchangeable Cations (e.g., Al³⁺, Zn²⁺, Mn²⁺, Fe³⁺, Cu²⁺)

The catalytic performance of Mⁿ⁺-mont nanoclays in the synthesis of cresyl phenylacetate is highly dependent on the nature of the exchanged metal cation. The acidity of the catalyst, a key factor in esterification, is influenced by the charge and size of the cation. plu.mx Studies have shown that cations with a higher charge density, such as Al³⁺ and Fe³⁺, tend to create more acidic sites, thereby enhancing catalytic activity. researchgate.net

In the liquid phase esterification of phenylacetic acid with p-cresol, a range of metal cation-exchanged catalysts were tested. Among the catalysts prepared (Al³⁺, Zn²⁺, Mn²⁺, Fe³⁺, and Cu²⁺ exchanged montmorillonite), Al³⁺-montmorillonite nanoclay consistently demonstrated the highest catalytic activity, resulting in the highest yield of the ester. researchgate.netroyalsocietypublishing.orgnih.gov The activity of these catalysts generally aligns with the increase in acidity imparted to the montmorillonite after cation exchange. researchgate.net

| Catalyst | Yield (%) |

|---|---|

| Al³⁺-mont | 84 |

| Fe³⁺-mont | 76 |

| Zn²⁺-mont | 65 |

| Mn²⁺-mont | 58 |

| Cu²⁺-mont | 52 |

Reaction Conditions: Phenylacetic acid to p-cresol mole ratio 1:4, 0.75 g catalyst, 6 h reaction time, in toluene (B28343) solvent. Data derived from studies on p-cresol. royalsocietypublishing.org

Optimization of Reaction Parameters (Molar Ratio of Reactants, Reaction Time, Catalyst Amount)

To maximize the yield of cresyl phenylacetate, optimization of key reaction parameters is essential.

Molar Ratio of Reactants : Esterification is a reversible reaction. According to Le Chatelier's principle, using an excess of one reactant (typically the alcohol, m-cresol) can shift the equilibrium towards the product side, increasing the ester yield. Studies on the p-cresol model system showed that increasing the molar ratio of p-cresol to phenylacetic acid from 1:1 to 4:1 significantly increased the product yield. A further increase beyond this ratio did not lead to a notable improvement. researchgate.netroyalsocietypublishing.org

| Molar Ratio (Phenylacetic Acid : p-Cresol) | Yield (%) |

|---|---|

| 1:1 | 62 |

| 1:2 | 70 |

| 1:3 | 78 |

| 1:4 | 82 |

| 1:5 | 82 |

Reaction Conditions: 0.5 g Al³⁺-mont catalyst, 6 h reaction time, in toluene solvent. Data derived from studies on p-cresol. royalsocietypublishing.org

Reaction Time : The reaction time is another critical parameter. The yield of the ester increases with time until the reaction reaches equilibrium. For the Al³⁺-montmorillonite catalyzed esterification of p-cresol, the maximum yield was achieved after 6 hours. researchgate.netroyalsocietypublishing.org

| Reaction Time (hours) | Yield (%) |

|---|---|

| 1 | 35 |

| 2 | 48 |

| 3 | 60 |

| 4 | 72 |

| 5 | 80 |

| 6 | 82 |

Reaction Conditions: Phenylacetic acid to p-cresol mole ratio 1:4, 0.5 g Al³⁺-mont catalyst, in toluene solvent. Data derived from studies on p-cresol. royalsocietypublishing.org

Catalyst Amount : The amount of catalyst directly influences the reaction rate by determining the number of available active sites. The yield of p-cresyl phenylacetate was found to increase as the catalyst amount was raised from 0.25 g to 0.75 g. royalsocietypublishing.org Beyond this amount, the increase in yield became marginal, suggesting that 0.75 g was the optimal catalyst loading for the specified reaction scale. researchgate.netroyalsocietypublishing.org

| Catalyst Amount (g) | Yield (%) |

|---|---|

| 0.25 | 68 |

| 0.50 | 82 |

| 0.75 | 84 |

| 1.00 | 84 |

Reaction Conditions: Phenylacetic acid to p-cresol mole ratio 1:4, 6 h reaction time, in toluene solvent. Data derived from studies on p-cresol. royalsocietypublishing.org

Mechanistic Insights into Nanoclay-Catalyzed Esterification Processes

The catalytic activity of Mⁿ⁺-montmorillonite in esterification is attributed to the presence of both Brønsted and Lewis acid sites. researchgate.net The mechanism follows the general pathway for acid-catalyzed esterification. mdpi.com

Activation of Carboxylic Acid : The process begins with the protonation of the carbonyl oxygen of phenylacetic acid by a Brønsted acid site on the catalyst, or coordination with a Lewis acid site (the metal cation Mⁿ⁺). This activation makes the carbonyl carbon more electrophilic. researchgate.netmdpi.com

Nucleophilic Attack : The hydroxyl group of m-cresol then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. researchgate.net

Proton Transfer and Water Elimination : A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the intermediate. This is followed by the elimination of a water molecule, a crucial step often facilitated by the removal of water from the reaction medium.

Deprotonation : Finally, the catalyst is regenerated by the deprotonation of the resulting ester, yielding this compound. researchgate.net

The metal cations (Mⁿ⁺) in the clay's interlayer space act as Lewis acids and also polarize adsorbed water molecules, which in turn act as Brønsted acid sites, thus facilitating the reaction. researchgate.netresearchgate.net

Regeneration and Reusability Studies of Catalytic Systems

A significant advantage of heterogeneous catalysts is their potential for regeneration and reuse, which is crucial for cost-effective and sustainable industrial processes. royalsocietypublishing.org The reusability of the Mⁿ⁺-montmorillonite nanoclay catalyst has been investigated for the synthesis of p-cresyl phenylacetate. researchgate.netnih.govroyalsocietypublishing.org

After each reaction cycle, the catalyst can be recovered by simple filtration, washed with a solvent (like toluene) to remove any adsorbed organic species, and then dried in an oven before being used in a subsequent run. Studies have shown that the Al³⁺-montmorillonite catalyst can be reused for up to four consecutive cycles with only a minor decrease in its catalytic activity, demonstrating its good stability and potential for industrial application. researchgate.netroyalsocietypublishing.org

| Cycle | Yield (%) |

|---|---|

| 1 | 84 |

| 2 | 82 |

| 3 | 81 |

| 4 | 79 |

Data derived from studies on p-cresol. royalsocietypublishing.org

Zeolite-Catalyzed Approaches for Related Phenolic Ester Acylation

Zeolites, with their well-defined microporous structures and acidic properties, have emerged as effective heterogeneous catalysts for the acylation of phenols, a reaction closely related to the synthesis of this compound. Among the various types of zeolites, H-beta and ZSM-5 have demonstrated considerable utility in these transformations.

The catalytic activity of zeolites stems from their Brønsted and Lewis acid sites, which can activate the acylating agent, facilitating the attack by the phenolic hydroxyl group. The shape-selective nature of zeolites can also influence product distribution, favoring the formation of specific isomers. For instance, in the acylation of phenols, the pore structure of ZSM-5 has been shown to selectively produce the para-substituted product, para-hydroxyacetophenone.

Research on the acylation of m-cresol with acetic acid over H-ZSM-5 zeolites has provided valuable insights into the reaction mechanism. fao.orgbohrium.com It is proposed that the reaction proceeds through the in-situ formation of an intermediate ester, m-tolyl acetate (B1210297), within the zeolite pores. This intermediate then acts as a more effective acylating agent. The formation of the acylium ion from the adsorbed m-tolyl acetate is suggested to be the rate-limiting step. fao.orgbohrium.com Interestingly, directly feeding m-tolyl acetate as the acylating agent resulted in lower reaction rates, indicating that the kinetically relevant ester is formed within the confines of the zeolite, where diffusion of the bulkier ester is limited. fao.orgbohrium.com

The table below summarizes key findings from a study on the acylation of m-cresol with acetic acid over an H-ZSM-5 catalyst.

| Catalyst | Reactants | Temperature (°C) | Key Finding |

| H-ZSM-5 (Si/Al = 40) | m-Cresol, Acetic Acid | 250 | Reaction is influenced by diffusion of reactants to active sites. |

| H-ZSM-5 (lower acid site density) | m-Cresol, Acetic Acid | - | True activation barrier for acetophenone (B1666503) formation is relatively low (41 kJ/mol). |

Catalyst-Free and Solvent-Free Synthetic Routes for Phenolic Esters

In the pursuit of greener and more sustainable chemical processes, significant attention has been directed towards the development of catalyst-free and solvent-free synthetic methods for phenolic esters. These approaches not only reduce the environmental footprint by eliminating the need for potentially hazardous catalysts and solvents but also simplify product purification procedures.

Microwave irradiation has emerged as a powerful tool in facilitating these reactions. By directly supplying energy to the reacting molecules, microwaves can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. The synthesis of various esters, thioesters, and amides has been successfully achieved under solvent-free conditions, sometimes with the aid of a solid support like clays, zeolites, silica (B1680970), or alumina (B75360) to adsorb the reactants.

One notable example is the microwave-assisted, catalyst- and solvent-free synthesis of 1,2,3-triazoles, which showcases the potential of this technology for clean and efficient organic transformations. chemicalbook.com While not a direct synthesis of this compound, this demonstrates the broader applicability of microwave-assisted, solvent-free conditions in organic synthesis.

The general advantages of catalyst-free and solvent-free synthesis include:

Reduced Waste: Elimination of catalyst and solvent waste streams.

Simplified Workup: Easier isolation and purification of the desired product.

Energy Efficiency: Microwave heating can be more energy-efficient than conventional methods.

Improved Safety: Avoids the use of flammable and toxic solvents.

Esterification of Substituted Phenols (e.g., m-cresol, p-cresol) with Phenylacetic Acid

The direct esterification of substituted phenols, such as m-cresol and p-cresol, with phenylacetic acid is a primary route for the synthesis of the corresponding cresyl phenylacetate esters. This reaction is typically catalyzed by a strong acid.

A study on the liquid-phase esterification of p-cresol with phenylacetic acid utilized metal cation-exchanged montmorillonite nanoclays as catalysts. royalsocietypublishing.orgresearchgate.netnih.govnih.gov Among the various metal cations tested (Al³⁺, Zn²⁺, Mn²⁺, Fe³⁺, Cu²⁺), Al³⁺-montmorillonite nanoclay was found to be the most active. royalsocietypublishing.orgresearchgate.netnih.govnih.gov The catalytic activity of these nanoclays is attributed to their Brønsted acid sites. researchgate.net

The same study also investigated the effect of the position of the methyl group on the phenol (B47542) ring on the esterification reaction. It was observed that p-cresol gave the highest yield of the corresponding ester, while o-cresol (B1677501) yielded a much smaller amount. royalsocietypublishing.orgnih.gov This difference is likely due to steric hindrance from the ortho-methyl group, which impedes the approach of the phenylacetic acid to the hydroxyl group. While not explicitly tested, it can be inferred that m-cresol would exhibit reactivity intermediate between that of p-cresol and o-cresol.

The following table summarizes the optimal reaction conditions and findings from the study on the esterification of p-cresol with phenylacetic acid using an Al³⁺-montmorillonite nanoclay catalyst.

| Parameter | Optimal Condition/Value | Finding |

| Catalyst | Al³⁺-montmorillonite nanoclay | Most active among the tested metal cation-exchanged nanoclays. |

| Reactant Molar Ratio (p-cresol:phenylacetic acid) | 4:1 | Maximum ester yield of 58% was achieved at this ratio. |

| Reaction Time | 6 hours | Optimal reaction period for achieving maximum yield. |

| Catalyst Amount | 0.75 g | The yield of the ester increased with an increasing amount of catalyst up to this point. |

Chemical Transformations Yielding this compound or Related Derivatives

Beyond direct esterification, this compound and its derivatives can be obtained through a variety of chemical transformations. These include the acylation of m-cresol with different acylating agents, the transesterification of other aromatic esters, and the rearrangement of aryl esters.

Acylation Reactions Involving m-Cresol

Acylation of m-cresol is a key transformation that can lead to derivatives of this compound. A study on the acylation of m-cresol with acetic acid over H-ZSM-5 zeolites demonstrated that this reaction can be significantly influenced by the formation of an in-situ generated ester, m-tolyl acetate, which then acts as the acylating agent. osti.gov This suggests that the choice of acylating agent is crucial in determining the reaction pathway and efficiency. While this study focused on acylation with acetic acid, the principles can be extended to the use of phenylacetic acid or its derivatives to form this compound.

The reactivity of m-cresol in acylation reactions is significantly higher than that of anisole (B1667542) when using acetic acid or methyl acetate as the acylating agent. osti.gov This is attributed to the ability of m-cresol's hydroxyl group to undergo esterification with acetic acid or transesterification with methyl acetate to form the more reactive m-tolyl acetate intermediate. osti.gov

Transesterification Processes of Aromatic Esters

Transesterification offers an alternative route to this compound, involving the exchange of the alkoxy group of an existing ester with m-cresol. A general and efficient method for the transesterification of (hetero)aryl esters with phenols has been developed using readily available and inexpensive alkali metal species as catalysts. rsc.org This protocol is environmentally friendly and practical due to its simple conditions and the use of a heterogeneous catalyst. rsc.org

This transformation is particularly noteworthy as it addresses a challenging area in transesterification chemistry. rsc.org For example, the phenoxy group of phenyl benzoate (B1203000) can be exchanged with 4-methoxyphenol (B1676288) to yield the corresponding transesterification product. rsc.org This methodology could be applied to the reaction of a suitable phenylacetate ester with m-cresol to produce this compound. The reaction is believed to proceed via a C(acyl)-O bond cleavage facilitated by the potassium catalyst. rsc.org

Fries Rearrangement Studies of Aryl Esters

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone, typically in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.comlscollege.ac.in This rearrangement is relevant to this compound as it represents a potential subsequent transformation of the ester. The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent polarity. wikipedia.orgbyjus.comlscollege.ac.in Low reaction temperatures and polar solvents tend to favor the para-product, while higher temperatures and non-polar solvents favor the ortho-product. byjus.comlscollege.ac.in

Zeolite catalysts have also been investigated for the Fries rearrangement of aryl esters. rsc.orgurjc.esresearchgate.netjk-sci.com Beta zeolites, with their high concentration of accessible Brønsted acid sites, have shown good performance in the rearrangement of p-tolyl acetate. rsc.org A major competing pathway is the cleavage of the ester C-O bond, which generally occurs in parallel with the rearrangement. rsc.org

In addition to the thermal Fries rearrangement, a photochemical version, the photo-Fries rearrangement, can occur upon exposure to UV light. wikipedia.orgdtic.milbarbatti.orgslideshare.net This reaction proceeds through a radical mechanism and can also yield ortho- and para-hydroxy ketones. wikipedia.orgslideshare.net The photo-Fries rearrangement is a key step in the synthesis of a number of compounds and is also implicated in the photodegradation of certain polymers and agrochemicals. barbatti.org The mechanism is thought to involve three electronic excited states: a ππ* state that absorbs the radiation, a pre-dissociative nπ* state, and a dissociative πσ* state. barbatti.org

The following table outlines the key aspects of the Fries and photo-Fries rearrangements.

| Rearrangement Type | Conditions | Key Features |

| Fries Rearrangement | Lewis or Brønsted acid catalyst, varying temperature and solvent. | Ortho and para selective; product ratio influenced by reaction conditions. wikipedia.orgbyjus.comlscollege.ac.in |

| Photo-Fries Rearrangement | UV light, no catalyst required. | Proceeds via a radical mechanism; can occur in compounds with deactivating substituents. wikipedia.orgslideshare.net |

Mechanistic Investigations of Chemical Transformations Involving M Cresyl Phenylacetate and Analogues

Reaction Kinetics and Mechanistic Pathways of Esterification and Related Processes

The synthesis of cresyl phenylacetates is typically achieved through the esterification of phenylacetic acid with a cresol (B1669610) isomer. Studies on the liquid-phase esterification of phenylacetic acid with p-cresol (B1678582), an analogue of m-cresol (B1676322), have been conducted using various metal cation-exchanged montmorillonite (B579905) nanoclays as catalysts. nih.gov This reaction is catalyzed by Brønsted acid sites on the catalyst. nih.gov

The proposed mechanism involves the protonation of phenylacetic acid at a Brønsted acid site, forming an oxonium ion. The subsequent nucleophilic addition of the cresol to this activated intermediate leads to a tetrahedral intermediate. The elimination of a water molecule and a proton from this intermediate yields the final ester product, p-cresyl phenylacetate (B1230308). nih.gov

| Catalyst | Yield (%) |

|---|---|

| Al³⁺-montmorillonite | Data not available in snippet |

| Zn²⁺-montmorillonite | Data not available in snippet |

| Mn²⁺-montmorillonite | Data not available in snippet |

| Fe³⁺-montmorillonite | Data not available in snippet |

| Cu²⁺-montmorillonite | Data not available in snippet |

Note: The abstract indicates Al³⁺-montmorillonite was the most active catalyst, but specific yield percentages for each catalyst are not provided in the source snippet. nih.gov

Studies on the Aminolysis of Phenyl Acetate (B1210297) and its Derivatives

The aminolysis of phenyl acetate and its derivatives involves the reaction of the ester with an amine. The mechanism of this reaction can be complex, proceeding through either a concerted pathway or a stepwise pathway involving a tetrahedral intermediate. researchgate.netacs.org

For the reaction of phenyl acetate with ammonia, computational studies suggest that the most favorable pathway is a general base-catalyzed neutral stepwise mechanism. researchgate.net In this mechanism, the initial nucleophilic attack by the amine on the ester's carbonyl carbon is the rate-determining step. researchgate.net This is in contrast to other esters where the breakdown of the tetrahedral intermediate can be rate-limiting. The lower energy of the second transition state in the phenyl acetate reaction is attributed to the greater stability of the phenoxide leaving group. researchgate.net

Kinetic studies on the aminolysis of various phenyl acetates with poly(ethylenimine) (PEI) also support a stepwise mechanism involving a tetrahedral intermediate (T±). acs.org For less reactive esters, linear Brønsted-type plots (log kₙ vs pKₐ of the amine) are observed. However, for more reactive esters, these plots are curved, which is consistent with a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the amine increases. acs.org The study of phenyl dithioacetate aminolysis, an analogue system, also points to a mechanism with zwitterionic and anionic tetrahedral intermediates. rsc.org

| Ester Substrate | Amine | Brønsted Slope (β) | Reference |

|---|---|---|---|

| 2-Nitrophenyl acetate | Poly(ethylenimine) | 0.92 | acs.org |

| 4-Acetoxy-3-chlorobenzoic acid | Poly(ethylenimine) | 0.99 | acs.org |

| 4-Acetoxybenzenesulfonate | Poly(ethylenimine) | 0.82 | acs.org |

| Phenyl dithioacetate | Secondary alicyclic amines | 0.2 (for formation of intermediate) | rsc.org |

Chemical Degradation Pathways of Aromatic Esters

Aromatic esters like m-cresyl phenylacetate can undergo degradation through several chemical pathways, most notably hydrolysis and chlorination.

The hydrolysis of phenolic esters is the cleavage of the ester bond by reaction with water, a process that can be catalyzed by either acid or base. mdpi.comyoutube.com For phenyl acetate in near-neutral systems, base-catalyzed hydrolysis is the more significant pathway. stanford.edu This reaction is typically first-order and its rate is dependent on both pH and temperature. stanford.edursc.org

In alkaline hydrolysis, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. youtube.comchemrxiv.org This process is facilitated by electron-withdrawing substituents on the phenyl group, which increase the electrophilicity of the reaction site. chemrxiv.org When the hydroxide ion is in large excess, the reaction follows pseudo-first-order kinetics. chemrxiv.org Studies on various phenolic esters have shown that the rate of hydrolysis follows first-order kinetics and is influenced by the nature of the substituent on the phenyl ring, with rates decreasing in the order p-chlorophenyl > phenyl > p-tolyl for hydrogen succinate (B1194679) esters. rsc.org The rate is also pH-dependent, reaching a minimum at approximately pH 2 before increasing again. rsc.org

| Compound | Relative Rate of Hydrolysis | Conditions | Reference |

|---|---|---|---|

| p-Chlorophenyl hydrogen succinate | Highest | Aqueous solution, various pH and temperatures | rsc.org |

| Phenyl hydrogen succinate | Intermediate | ||

| p-Tolyl hydrogen succinate | Lowest | ||

| Phenyl Acetate | More reactive than carbonate esters | Specific acid and base catalysis | mdpi.com |

The reaction can be influenced by various chlorinating species present in the water, including hypochlorous acid (HOCl), molecular chlorine (Cl₂), and dichlorine monoxide (Cl₂O). acs.org The formation of phenoxy radical intermediates has been proposed, particularly in reactions involving Cl₂O, though its relevance in aqueous systems is still a subject of investigation. acs.org These findings indicate that in chlorinated water, reaction mechanisms beyond conventional electrophilic substitution can occur, challenging the traditional view of HOCl as the sole important electrophile. acs.org

| Compound | k_HOCl (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Phenol (B47542) | Data not available in snippet | acs.org |

| Chlorophenols | Data not available in snippet |

Note: The source mentions that second-order rate constants were used in calculations but does not provide the specific values in the snippet. acs.org

Biological Interactions and Enzymatic Metabolism of Phenylacetate Derivatives

Enzymatic Pathways in Aromatic Compound Degradation

Microorganisms have evolved sophisticated enzymatic pathways to degrade chemically stable aromatic compounds, which are abundant in nature as components of lignin, amino acids, and environmental pollutants. frontiersin.orgresearchgate.net These pathways are crucial for carbon cycling and bioremediation. Phenylacetate (B1230308) is a central intermediate in the catabolism of numerous aromatic substances, including the amino acid phenylalanine and pollutants like styrene and ethylbenzene. nih.govresearchgate.net Bacteria, in particular, have developed a unique and widespread "hybrid" aerobic pathway to process phenylacetate, which notably utilizes coenzyme A (CoA) thioester intermediates, a strategy typically associated with anaerobic metabolism. researchgate.netnih.gov

The aerobic degradation of phenylacetate in many bacteria, including Escherichia coli and Pseudomonas putida, follows a pathway encoded by the paa gene cluster. nih.govethz.ch This pathway is distinct from the strategies observed in fungi, which typically hydroxylate phenylacetate to homogentisate before ring cleavage. ethz.ch The bacterial pathway is found in approximately 16% of sequenced bacterial genomes, highlighting its significance. frontiersin.orgnih.gov The process begins with the activation of phenylacetate and proceeds through a series of enzymatic steps involving ring epoxidation, isomerization, and hydrolytic cleavage before entering a β-oxidation-like cascade. nih.govpnas.org

A defining feature of the bacterial aerobic phenylacetate pathway is the involvement of Coenzyme A (CoA) thioesters from the very first step. nih.govnih.gov This strategy confines the metabolic intermediates within the cell, as the CoA-bound molecules are membrane-impermeable, and enhances enzymatic recognition of the substrates. nih.gov

The catabolism is initiated by the enzyme phenylacetate-coenzyme A ligase (PaaK) , which activates phenylacetate by ligating it to CoA. frontiersin.orgnih.gov This reaction is dependent on MgATP and results in the formation of phenylacetyl-CoA, AMP, and pyrophosphate. nih.gov All subsequent intermediates in the upper part of the pathway remain as CoA thioesters until the final degradation into central metabolites. nih.govpnas.org This initial activation is a critical control point for the influx of substrate into the degradation pathway. frontiersin.org

Table 1: Key Enzymes and Intermediates in the Phenylacetyl-CoA Catabolic Pathway

| Enzyme | Gene(s) | Substrate | Product | Function |

|---|---|---|---|---|

| Phenylacetate-CoA ligase | paaK | Phenylacetate + CoA | Phenylacetyl-CoA | Activation of the aromatic acid frontiersin.orgnih.gov |

| Phenylacetyl-CoA monooxygenase | paaABC(D)E | Phenylacetyl-CoA | 1,2-Epoxyphenylacetyl-CoA | Aromatic ring epoxidation nih.govnih.gov |

| Enoyl-CoA isomerase | paaG | 1,2-Epoxyphenylacetyl-CoA | Oxepin-CoA | Isomerization to a seven-membered ring nih.govresearchgate.net |

| Oxepin-CoA hydrolase/dehydrogenase | paaZ | Oxepin-CoA | 3-Oxo-5,6-dehydrosuberyl-CoA | Hydrolytic ring cleavage and oxidation nih.govnih.gov |

Following the formation of phenylacetyl-CoA, the stable aromatic ring is prepared for cleavage. This process is exceptional as it does not involve conventional dioxygenase-mediated ring cleavage. nih.gov Instead, a multicomponent monooxygenase, PaaABC(D)E , catalyzes the epoxidation of the aromatic ring to form a reactive and unstable 1,2-epoxyphenylacetyl-CoA intermediate. nih.govnih.gov

This epoxide is then isomerized by the enoyl-CoA isomerase PaaG into an unusual seven-membered oxygen-containing heterocycle, 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA). nih.govresearchgate.net The formation of this oxepin structure is a key step that prepares the molecule for non-oxygenolytic ring opening. nih.govnih.gov

The cleavage of the oxepin-CoA ring is catalyzed by the bifunctional protein PaaZ . nih.govnih.gov This enzyme possesses two distinct domains:

A C-terminal (R)-specific enoyl-CoA hydratase (ECH) domain that catalyzes the hydrolytic cleavage of the oxepin ring. This reaction introduces water, opening the ring to produce a highly reactive aldehyde intermediate, 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde. nih.govnih.gov

An N-terminal NADP+-dependent aldehyde dehydrogenase (ALDH) domain that rapidly oxidizes the unstable aldehyde to the more stable carboxylic acid, 3-oxo-5,6-dehydrosuberyl-CoA. nih.govnih.gov

The fusion of these two domains into a single protein is thought to facilitate substrate channeling, preventing the release and potential intramolecular condensation of the reactive aldehyde intermediate. nih.govresearchgate.net The resulting product, 3-oxo-5,6-dehydrosuberyl-CoA, is then further metabolized through β-oxidation-like steps, ultimately yielding acetyl-CoA and succinyl-CoA, which can enter central metabolic pathways. pnas.orgnih.gov

In anaerobic environments, a different class of enzymes, known as glycyl radical enzymes (GREs), is responsible for the metabolism of arylacetates. illinois.eduebi.ac.uk These enzymes are crucial for various metabolic processes in anaerobes and are characterized by an oxygen-sensitive glycyl radical cofactor that is essential for catalysis. illinois.eduebi.ac.uk This radical is generated by a separate activating enzyme from the radical S-adenosylmethionine (SAM) superfamily. illinois.edu GREs catalyze challenging chemical transformations, including the non-oxidative decarboxylation of arylacetates like phenylacetate to produce volatile aromatic compounds. illinois.edu

Phenylacetate Decarboxylase (PAD) , also referred to as PhdB, is a glycyl radical enzyme that catalyzes the conversion of phenylacetate into toluene (B28343) and carbon dioxide. illinois.eduwikipedia.org This enzymatic reaction is one of the few known biological pathways for hydrocarbon production. illinois.edu The enzyme was first characterized from an anoxic sewage-derived microbial community that quantitatively produces toluene from phenylacetate. nih.gov

PAD is part of a larger family of arylacetate decarboxylases that act on fermentation products of aromatic amino acids. illinois.edu For instance, p-hydroxyphenylacetate decarboxylase (HPAD) converts p-hydroxyphenylacetate to p-cresol (B1678582), and indoleacetate decarboxylase (IAD) converts indole-3-acetate to skatole. illinois.edunih.gov Studies on cell-free extracts have suggested that the same enzyme may be responsible for both phenylacetate and p-hydroxyphenylacetate decarboxylation, indicating a degree of substrate promiscuity. nih.gov This was supported by observations that both activities showed similar behavior during chromatographic separation and were similarly inhibited by a substrate analog. nih.gov

Table 2: Substrate Specificity of Arylacetate Decarboxylases (GRE Family)

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| Phenylacetate Decarboxylase | PAD / PhdB | Phenylacetate | Toluene illinois.edunih.gov |

| p-Hydroxyphenylacetate Decarboxylase | HPAD | p-Hydroxyphenylacetate | p-Cresol illinois.edu |

| Indoleacetate Decarboxylase | IAD | Indole-3-acetate | Skatole illinois.edunih.gov |

| Arylacetate Decarboxylase | AAD | p-Hydroxyphenylacetate, p-Aminophenylacetate | p-Cresol, p-Aminophenol illinois.edu |

The mechanism of decarboxylation by GREs is a subject of ongoing research. nih.gov The chemical challenge lies in removing the carboxyl group without an adjacent functional group to stabilize the resulting carbanion, which is why a radical-mediated mechanism is employed. nih.gov

The general catalytic cycle of a GRE involves the initial glycyl radical reacting with a conserved cysteine residue to form a transient thiyl radical (Cys•). illinois.edu This highly reactive thiyl radical is the species that interacts with the substrate. For arylacetate decarboxylases, two primary mechanisms have been proposed:

A Kolbe-type mechanism: This involves an initial single-electron oxidation of the substrate's carboxylate group, leading to the formation of a carboxyl radical that readily loses CO2. nih.gov

A Hydrogen Atom Transfer (HAT) mechanism: This involves the abstraction of a hydrogen atom from the α-carbon of the arylacetate substrate by the thiyl radical. This generates a carbon-centered radical, which then undergoes decarboxylation. nih.govmit.edu

Mechanistic studies on related enzymes, such as indoleacetate decarboxylase, using kinetic isotope effects and computational modeling, provide strong evidence for the HAT mechanism. nih.govmit.edu In this proposed mechanism, the Cys• radical abstracts the α-hydrogen from the substrate, initiating the radical cascade that results in the release of CO2 and the formation of the final product, such as toluene in the case of PAD. nih.gov This approach, where a free radical reaction is initiated by HAT, is an elegant strategy nature employs to perform challenging chemical transformations on unactivated carbon-hydrogen bonds. nih.gov

Role of Phenylacetate-CoA Ligase in Microbial Pathways

The activation of phenylacetic acid is a critical prerequisite for its degradation in most bacterial pathways, a step catalyzed by the enzyme Phenylacetate-CoA ligase (PaaK) nih.govnih.govwikipedia.org. This enzyme belongs to the family of ligases and plays a pivotal role in committing phenylacetate to the catabolic pathway by attaching it to coenzyme A (CoA).

The reaction catalyzed by Phenylacetate-CoA ligase is as follows: ATP + Phenylacetate + CoA ⇌ AMP + Diphosphate + Phenylacetyl-CoA wikipedia.org

This activation step is crucial as it converts the relatively inert phenylacetic acid into a more reactive thioester, phenylacetyl-CoA, which is the substrate for the subsequent enzymes in the degradation pathway nih.govnih.gov. The PaaK enzyme exhibits a high degree of specificity for phenylacetate. For instance, the Phenylacetate-CoA ligase from Thermus thermophilus shows high activity with phenylacetate but only low activity with 4-hydroxyphenylacetate nih.gov. Similarly, the enzyme from Azoarcus evansii is highly specific for phenylacetate and does not utilize other aromatic or aliphatic acids as substrates nih.gov. This specificity ensures the controlled entry of phenylacetate into its designated metabolic route. The genes encoding for PaaK are often found within paa gene clusters, which encode the entire suite of enzymes required for the aerobic degradation of phenylacetate nih.govnih.gov.

Table 1: Characteristics of Phenylacetate-CoA Ligase (PaaK) from Different Microbial Sources

| Feature | Thermus thermophilus HB27 | Azoarcus evansii |

|---|---|---|

| EC Number | 6.2.1.30 | 6.2.1.30 |

| Optimal Temperature | 75°C | Not specified, mesophilic |

| Km for Phenylacetate | 50 µM | 14 µM |

| Km for ATP | 6 µM | 60 µM |

| Km for CoA | 30 µM | 45 µM |

| Substrate Specificity | Highly specific for phenylacetate; low activity with 4-hydroxyphenylacetate. | Highly specific for phenylacetate; does not act on other aromatic or aliphatic acids. |

| Genetic Locus | paaK gene | paaK gene |

Data sourced from multiple studies on the characterization of Phenylacetate-CoA ligase. nih.govnih.gov

Microbial Biotransformations of Cresols and Phenylacetic Acid

The microbial biotransformation of cresols and phenylacetic acid involves a diverse array of metabolic strategies, particularly under anaerobic conditions where these compounds are common environmental constituents.

The anaerobic degradation of m-cresol (B1676322) has been notably studied in sulfate-reducing bacteria, such as Desulfotomaculum sp. strain Groll nih.govnih.govasm.org. In contrast to other cresol (B1669610) isomers that may be carboxylated initially, this strain utilizes a methyl group oxidation pathway for m-cresol catabolism nih.govasm.org. This pathway involves the sequential oxidation of the methyl group to an alcohol, then to an aldehyde, and finally to a carboxylic acid.

The proposed pathway for the anaerobic degradation of m-cresol by Desulfotomaculum sp. strain Groll is as follows:

m-Cresol is first oxidized to 3-Hydroxybenzyl alcohol .

3-Hydroxybenzyl alcohol is further oxidized to 3-Hydroxybenzaldehyde .

3-Hydroxybenzaldehyde is then converted to 3-Hydroxybenzoic acid .

Finally, 3-Hydroxybenzoic acid is dehydroxylated to Benzoic acid , which can then enter a central benzoyl-CoA degradation pathway nih.govnih.govasm.org.

Experimental evidence supporting this pathway includes the detection of 3-hydroxybenzoic acid in cultures grown with m-cresol or 3-hydroxybenzyl alcohol, and the ability of the strain to readily metabolize the proposed intermediates nih.govasm.org. The degradation of these intermediates was observed to precede and inhibit the decay of m-cresol, which is consistent with their role as downstream metabolites nih.govasm.org.

Table 2: Proposed Intermediates in the Anaerobic Degradation of m-Cresol by Desulfotomaculum sp. strain Groll

| Step | Substrate | Product |

|---|---|---|

| 1 | m-Cresol | 3-Hydroxybenzyl alcohol |

| 2 | 3-Hydroxybenzyl alcohol | 3-Hydroxybenzaldehyde |

| 3 | 3-Hydroxybenzaldehyde | 3-Hydroxybenzoic acid |

| 4 | 3-Hydroxybenzoic acid | Benzoic acid |

Based on the proposed methyl group oxidation pathway. nih.govnih.govasm.org

While the degradation of phenylacetic acid is a common microbial process, the formation of cresols from phenylacetic acid derivatives is a more specialized metabolic route. The production of p-cresol from 4-hydroxyphenylacetic acid is a well-documented example of this type of transformation acs.org. This reaction is carried out by certain anaerobic bacteria that possess the enzyme 4-hydroxyphenylacetate decarboxylase.

Although the direct conversion of phenylacetic acid to m-cresol is not a commonly reported pathway, the production of m-cresol by certain microorganisms has been observed. For instance, the fungus Valsa friesii has been shown to produce m-cresol in culture, although the specific metabolic precursor derived from phenylacetic acid was not identified nih.gov. The formation of cresols from aromatic amino acids like tyrosine (which can be metabolized to 4-hydroxyphenylacetic acid) is a known microbial process, suggesting that derivatives of phenylacetic acid are key precursors in cresol biosynthesis acs.org. The production of specific cresol isomers, such as m-cresol versus p-cresol, is dependent on the specific enzymatic capabilities of the microorganism and the structure of the initial substrate.

Computational Chemistry and Theoretical Modeling of M Cresyl Phenylacetate

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reactions. For the formation and rearrangement of m-cresyl phenylacetate (B1230308), these calculations can map out the potential energy surface, identifying key intermediates and transition states that dictate the reaction's progress.

The formation of m-cresyl phenylacetate typically occurs through the esterification of m-cresol (B1676322) with phenylacetic acid or its derivatives. Computational studies on analogous esterification reactions reveal the geometry and energetic properties of the transition states involved. In a typical acid-catalyzed esterification, the reaction proceeds through a tetrahedral intermediate.

Below is a hypothetical data table illustrating the kind of information that can be obtained from such calculations for a generic phenolic esterification, serving as a model for the this compound system.

| Parameter | Reactants | Transition State 1 (Tetrahedral Intermediate Formation) | Intermediate (Tetrahedral) | Transition State 2 (Water Elimination) | Products |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | +5.8 | +18.5 | -2.3 |

| C-O (ester) Bond Length (Å) | N/A | 1.85 | 1.45 | 1.38 | 1.36 |

| C-OH Bond Length (Å) | 1.36 (in carboxylic acid) | 1.50 | 1.48 | 1.80 | N/A |

| Imaginary Frequency (cm⁻¹) | 0 | -250 | 0 | -310 | 0 |

Note: The data in this table is illustrative and based on general principles of esterification mechanisms modeled by DFT. It does not represent experimentally verified values for this compound.

The acylation of m-cresol is a key step in the synthesis of this compound. DFT calculations are instrumental in determining the activation barriers for such processes, which directly correlate with reaction rates. For Friedel-Crafts acylation, a common synthetic route, the reaction mechanism involves the formation of an acylium ion, which then attacks the aromatic ring. However, for O-acylation to form the ester, the reaction proceeds via nucleophilic attack of the phenolic oxygen on the acylating agent.

Computational studies on the acylation of phenols have shown that the activation energy is sensitive to the nature of the catalyst, the solvent, and the substituents on both the phenol (B47542) and the acylating agent. nih.gov For instance, a DFT study on the AlCl₃-catalyzed Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride identified the formation of the acylium ion as the rate-determining step. nih.gov While this pertains to C-acylation, the principles of calculating activation barriers are transferable to O-acylation.

A study on phenol alkylation with propylene on an H-BEA zeolite catalyst using DFT calculations found that the catalyst significantly reduces the activation barrier for the reaction. rsc.org Specifically, the barrier for converting the reactant complex to the intermediate was lowered by approximately 40 kJ/mol compared to the uncatalyzed gas-phase reaction. rsc.org This highlights the power of computational modeling in quantifying the effect of catalysts on reaction kinetics.

Modeling of Catalytic Interactions in Synthetic Systems

The synthesis of this compound is often facilitated by catalysts, such as Lewis acids or solid acid catalysts. chemcess.com Theoretical modeling can provide a detailed picture of how these catalysts interact with the reactants to lower the activation energy of the reaction.

For Lewis acid-catalyzed acylations, computational models can illustrate the coordination of the Lewis acid to the carbonyl oxygen of the acylating agent. masterorganicchemistry.com This coordination polarizes the carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of m-cresol. DFT calculations can quantify the extent of this activation by analyzing the changes in bond lengths, atomic charges, and orbital energies upon complexation.

In the context of solid acid catalysts like zeolites, modeling can reveal how the confinement within the catalyst pores and the nature of the acid sites (Brønsted or Lewis) influence the reaction pathway. For example, computational studies can simulate the adsorption of reactants onto the catalyst surface and the subsequent surface-catalyzed reaction, providing insights into regioselectivity and catalyst efficiency.

Theoretical Approaches to Understanding Molecular Transformations

Beyond the direct synthesis, this compound can undergo various molecular transformations, such as the Fries rearrangement, where the acyl group migrates from the phenolic oxygen to the aromatic ring to form hydroxyacetophenone derivatives. nih.gov Theoretical modeling is crucial for understanding the mechanisms of such rearrangements.

DFT studies on the Fries rearrangement of aryl esters have been conducted to elucidate the intra- versus intermolecular nature of the acyl group migration. ustc.edu.cn These studies calculate the energies of the various proposed intermediates and transition states to determine the most favorable reaction pathway. For example, a computational investigation of the Fries rearrangement of aryl formates promoted by boron trichloride indicated that the reaction proceeds via the in-situ generation of formyl chloride, which then acts as the acylating agent in an intermolecular fashion. ustc.edu.cnacs.org

The following table summarizes the key computational approaches and their applications in studying this compound and related molecules.

| Computational Method | Application | Key Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for esterification and acylation. Calculation of transition state structures and activation energies. | Detailed understanding of reaction pathways, identification of rate-determining steps, and prediction of reaction kinetics. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of catalytic cycles, especially with large catalyst systems like enzymes or zeolites. | Insight into enzyme-substrate or catalyst-reactant interactions and the role of the catalyst environment in the reaction. |

| Ab initio methods | High-accuracy calculations of molecular properties and reaction energies for smaller, model systems. | Benchmarking of less computationally expensive methods and providing highly accurate data for fundamental understanding. |

These theoretical approaches, while computationally intensive, provide an indispensable framework for understanding the chemical behavior of this compound at a fundamental level, guiding synthetic strategies and the design of more efficient catalytic systems.

Structure Activity Relationship Sar Studies of Phenylacetic Esters

Correlating Molecular Structure with Chemical Reactivity in Catalytic Systems

The reactivity of phenylacetic esters in catalytic systems is significantly influenced by the electronic and steric properties of the substituents on both the phenylacetyl and the phenolic moieties. In the case of m-cresyl phenylacetate (B1230308), the key structural features are the phenylacetyl group and the m-cresol-derived ester group.

The ester linkage is susceptible to catalytic hydrolysis, a reaction often studied to understand the electronic effects of substituents. The rate of hydrolysis can be influenced by the nature of the catalyst, which can be acidic or basic, and by the substituents on the aromatic rings. Generally, electron-withdrawing groups on the phenoxy ring increase the rate of hydrolysis by stabilizing the resulting phenoxide leaving group. Conversely, electron-donating groups, such as the methyl group in m-cresol (B1676322), are expected to decrease the rate of hydrolysis by destabilizing the phenoxide.

In catalytic esterification to form m-cresyl phenylacetate, the reaction between phenylacetic acid and m-cresol can be catalyzed by various acids. Studies on the esterification of phenylacetic acid with the isomeric p-cresol (B1678582) have shown that solid acid catalysts, such as metal cation-exchanged montmorillonite (B579905) nanoclays, are effective. royalsocietypublishing.orgnih.gov The catalytic activity is dependent on the nature of the metal cation, with Al³⁺-montmorillonite showing high activity due to the presence of strong Brønsted acid sites. royalsocietypublishing.orgnih.gov It is reasonable to infer that similar catalytic systems would be effective for the synthesis of this compound.

The table below illustrates the expected relative reactivity of different cresyl phenylacetate isomers in a typical acid-catalyzed hydrolysis reaction, based on the electronic effects of the methyl group.

Table 1: Predicted Relative Rates of Acid-Catalyzed Hydrolysis for Cresyl Phenylacetate Isomers

| Compound | Position of Methyl Group | Expected Electronic Effect | Predicted Relative Rate of Hydrolysis |

|---|---|---|---|

| o-Cresyl phenylacetate | Ortho | Electron-donating (+I, +H), Steric hindrance | Slower |

| This compound | Meta | Electron-donating (+I, +H) | Slow |

| p-Cresyl phenylacetate | Para | Electron-donating (+I, +H) | Slowest |

Note: The predicted rates are relative and based on general principles of electronic substituent effects. Actual rates would require experimental verification.

SAR in Fries Rearrangement Processes of Aryl Esters

The Fries rearrangement is a significant reaction of aryl esters, involving the migration of the acyl group to the aromatic ring of the phenolic moiety, typically catalyzed by a Lewis acid. wikipedia.orgbyjus.com This reaction yields ortho- and para-hydroxyaryl ketones. byjus.comorganic-chemistry.org The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent polarity. byjus.com Low temperatures generally favor the para-product, while high temperatures favor the ortho-product. byjus.com

For this compound, the rearrangement would involve the migration of the phenylacetyl group to the m-cresol ring. The directing effects of the existing methyl and ester oxygen substituents on the cresol (B1669610) ring will determine the possible products. The methyl group is an ortho-, para-director, while the ester oxygen, once complexed with the Lewis acid, becomes a deactivating meta-director with respect to the initial ester position.

The acylium ion generated from the phenylacetyl group will attack the activated positions of the cresol ring. The possible products of the Fries rearrangement of this compound are 2-hydroxy-4-methyl-phenylacetophenone and 4-hydroxy-2-methyl-phenylacetophenone. The steric hindrance from the methyl group might influence the ratio of the products.

Table 2: Potential Products of the Fries Rearrangement of this compound

| Reactant | Rearrangement Position | Product |

|---|---|---|

| This compound | Ortho to hydroxyl, para to methyl | 2-Phenylacetyl-5-methylphenol (4-Hydroxy-2-methyl-phenylacetophenone) |

| This compound | Para to hydroxyl, ortho to methyl | 4-Phenylacetyl-3-methylphenol (2-Hydroxy-4-methyl-phenylacetophenone) |

The reaction is generally limited to esters with stable acyl components, and yields can be low if the aromatic ring has deactivating groups. wikipedia.org

Investigation of Substituent Effects on Reaction Outcomes

Substituents on the aromatic rings of phenylacetic esters play a crucial role in determining the outcome of chemical reactions. The methyl group in the meta position of the cresol ring in this compound has both an inductive (+I) and a hyperconjugation (+H) effect, both of which are electron-donating.

In electrophilic aromatic substitution reactions on the cresol ring, the methyl group activates the ortho and para positions. unizin.org This directing effect is crucial in reactions like the Fries rearrangement, as discussed in the previous section. The electron-donating nature of the methyl group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to an unsubstituted phenyl ring.

The position of the substituent is critical. For instance, in electrophilic aromatic substitution, a methyl group at the meta position will direct incoming electrophiles to the positions ortho and para to it. This leads to a specific set of isomers, which can be different from those obtained with ortho- or para-cresyl phenylacetate.

Table 3: Electronic Effects of the Methyl Substituent in Different Positions

| Substituent Position | Inductive Effect | Hyperconjugation Effect | Overall Effect on Ring |

|---|---|---|---|

| Ortho | +I | +H | Activating, ortho, para-directing |

| Meta | +I | +H (weaker) | Activating, ortho, para-directing |

| Para | +I | +H | Activating, ortho, para-directing |

SAR of Phenylacetic Derivatives in Biological Systems

Derivatives of phenylacetic acid have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism. nih.gov The specific substitution pattern on the phenyl ring is crucial for activity. While there is no specific data on this compound in this context, its structural similarity to other biologically active phenylacetic derivatives suggests it could be a candidate for biological screening.

The study of how structural modifications affect biological activity is a cornerstone of medicinal chemistry. wikipedia.org For phenylacetic derivatives, key modifications include substitutions on the phenyl ring and alterations to the carboxylic acid group.

Advanced Analytical and Spectroscopic Characterization Techniques for M Cresyl Phenylacetate Research

Chromatographic Methods for Compound Identification and Quantification

Chromatographic techniques are essential for separating m-cresyl phenylacetate (B1230308) from reaction mixtures, identifying it, and quantifying its presence. The choice of method depends on the complexity of the sample matrix and the required sensitivity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of reactions that synthesize cresyl phenylacetate isomers. In the synthesis of the related compound, p-cresyl phenylacetate, TLC is routinely used to identify the formation of the product researchgate.netroyalsocietypublishing.org.

For m-cresyl phenylacetate, a similar approach would be used. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel). The plate is then developed in a sealed chamber with an appropriate solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (solvent). The position of the spots is visualized under UV light or by using a staining agent. By comparing the retention factor (Rf) value of the product spot to that of a known standard of this compound, researchers can qualitatively confirm its presence and assess the reaction's completion.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

While specific GC-MS studies detailing the analysis of this compound are not prevalent in publicly available literature, methods for its isomers and related phenolic compounds are well-established coresta.org. For instance, the analysis of p-cresyl phenylacetate by GC-MS provides characteristic fragmentation patterns that confirm its structure nih.gov. A typical mass spectrum for the para-isomer shows major fragment ions that are indicative of the molecule's structure.

The analysis of this compound would follow a similar principle. The compound would exhibit a specific retention time under defined chromatographic conditions. Its mass spectrum would show a molecular ion peak corresponding to its molecular weight (226.27 g/mol ) and a fragmentation pattern reflecting the loss of specific moieties, such as the phenylacetyl group or the m-cresyl group. This combination of retention time and mass spectrum provides a high degree of confidence in its identification and allows for accurate quantification.

Table 1: GC-MS Fragmentation Data for p-Cresyl Phenylacetate

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Ion |

|---|---|---|

| 118 | 99.99 | [C₈H₆O]⁺ |

| 91 | 84.76 | [C₇H₇]⁺ (Tropylium ion) |

| 108 | 27.86 | [C₇H₈O]⁺ (Cresol radical cation) |

| 65 | 14.74 | [C₅H₅]⁺ |

| 90 | 9.46 | [C₇H₆]⁺ |

Data sourced from PubChem CID 60997 for the isomer p-cresyl phenylacetate. The fragmentation for this compound is expected to be very similar, with the primary difference being the precursor cresol (B1669610) radical cation at m/z 108. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another highly sensitive and specific technique used for the analysis of a wide range of organic compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.

LC-MS methods are frequently developed for the quantification of related phenolic compounds and phenylacetate derivatives in complex biological matrices nih.gov. A typical LC-MS method for this compound would involve a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides high selectivity and sensitivity for quantification through techniques like selected reaction monitoring (SRM). This makes LC-MS an ideal platform for metabolic studies or trace-level quantification of this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound. These methods probe the interactions of molecules with electromagnetic radiation to provide detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each nucleus.

For This compound , the four protons on the m-cresol (B1676322) ring would present a more complex splitting pattern than the two distinct doublets seen for the para isomer. One would expect to see a singlet, a doublet, a triplet (or doublet of doublets), and another doublet, corresponding to the unique chemical environments of each aromatic proton. The five protons of the phenylacetyl group would appear as a multiplet, similar to the para isomer.

The ¹³C NMR spectrum would also show distinct chemical shifts for the carbon atoms of the m-substituted ring compared to the p-substituted ring, providing definitive evidence for the substitution pattern.

Table 2: ¹H and ¹³C NMR Spectral Data for p-Cresyl Phenylacetate in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 7.30–7.38 | Multiplet, 5H (Phenyl group of acetate) |

| 7.15 | Doublet, 2H (Aromatic CH ortho to methyl) | |

| 6.92 | Doublet, 2H (Aromatic CH ortho to oxygen) | |

| 3.85 | Singlet, 2H (Methylene CH₂) | |

| 2.33 | Singlet, 3H (Methyl CH₃) | |

| ¹³C NMR | 170.0 | Ester Carbonyl (C=O) |

| 148.6 | Aromatic C-O | |

| 135.3 | Aromatic C-CH₃ | |

| 133.6 | Aromatic Quaternary C (phenylacetyl) | |

| 129.8, 129.3, 128.7, 127.2, 121.1 | Aromatic CH carbons | |

| 40.8 | Methylene CH₂ | |

| 20.7 | Methyl CH₃ |

Data sourced from Bhaskar et al. (2018) for the isomer p-cresyl phenylacetate. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to be very similar to that of p-cresyl phenylacetate, as they contain the same functional groups researchgate.netroyalsocietypublishing.orgresearchgate.net.

The most prominent absorption band would be the strong C=O stretching vibration of the ester group, typically appearing around 1740-1760 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester linkage, C-H stretching from the aromatic rings and the methyl/methylene groups, and C=C stretching vibrations from the aromatic rings. The substitution pattern on the cresol ring (meta vs. para) may cause subtle shifts in the frequencies of the aromatic C-H bending (out-of-plane) vibrations in the fingerprint region (below 1500 cm⁻¹), which can help in distinguishing between the isomers.

Table 3: Characteristic FTIR Absorption Bands for p-Cresyl Phenylacetate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3027 | C-H Stretch | Aromatic |

| 2925 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1742 | C=O Stretch | Ester |

| 1506 | C=C Stretch | Aromatic |

| 1229, 1161 | C-O Stretch | Ester |

| 908, 840, 618 | C-H Bend (out-of-plane) | Aromatic |

Data sourced from Bhaskar et al. (2018) for the isomer p-cresyl phenylacetate. royalsocietypublishing.org

Characterization of Catalytic Materials

The synthesis of this compound, typically achieved through the esterification of m-cresol with phenylacetic acid, is often facilitated by heterogeneous catalysts. The efficiency, selectivity, and reusability of these catalysts are intrinsically linked to their physicochemical properties. Advanced analytical and spectroscopic techniques are therefore indispensable for characterizing these materials to understand their structure-activity relationships. This section focuses on X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Thermogravimetric Analysis (TGA) as crucial tools for the characterization of catalytic materials pertinent to this compound research.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. mpg.de It provides detailed information about the phase composition, crystallite size, and lattice strain of a catalyst, which are critical factors influencing its catalytic performance. malvernpanalytical.com In the context of catalysts used for esterification, XRD is vital for identifying the crystalline phases of the active components and the support material. mpg.demalvernpanalytical.com

The interaction of X-rays with the electron shells of atoms in a crystalline lattice results in a diffraction pattern of peaks at specific angles (2θ). mpg.de This pattern serves as a unique fingerprint for a specific crystalline phase. For instance, in the study of solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂), a material effective for esterification reactions, XRD is used to monitor structural changes that occur upon sulfation and calcination. mdpi.comiieta.orgnih.gov

Research on sulfated zirconia catalysts reveals that the parent zirconia (ZrO₂) predominantly exists in a monoclinic phase. mdpi.com However, the introduction of sulfate (B86663) groups and subsequent thermal treatment induce a phase transition. The resulting sulfated zirconia is dominated by the catalytically more active tetragonal phase. mdpi.comresearchgate.net This structural change is clearly identified by the appearance of characteristic diffraction peaks at specific 2θ angles, such as a prominent peak around 30.2°. mdpi.comresearchgate.net The intensity and breadth of these peaks can also be used to estimate the average crystallite size of the catalyst particles. malvernpanalytical.com